
1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester is a chemical compound with a complex structure that belongs to the class of indene derivatives This compound is characterized by its hexahydroindene core, which is a saturated bicyclic structure, and an ethyl ester functional group attached to the carboxylic acid moiety
Vorbereitungsmethoden
The synthesis of 1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired indene derivative . Industrial production methods may involve similar cyclization reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product. Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs. In industry, it can be used as an intermediate in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action for this compound .
Vergleich Mit ähnlichen Verbindungen
1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester can be compared with other similar compounds, such as 1H-Indene-2-carboxylic acid and 1H-Indole-2-carboxylic acid, ethyl ester. These compounds share structural similarities but differ in their functional groups and degree of saturation. The uniqueness of this compound lies in its hexahydroindene core and ethyl ester group, which confer specific chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
70071-93-1 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
ethyl 2,3,3a,4,7,7a-hexahydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-4,9-11H,2,5-8H2,1H3 |
InChI-Schlüssel |
PLUYQOMGIQDWTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2CC=CCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


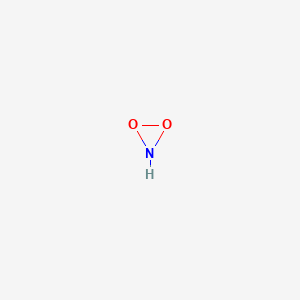
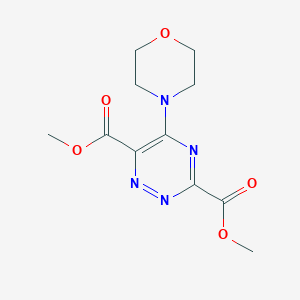

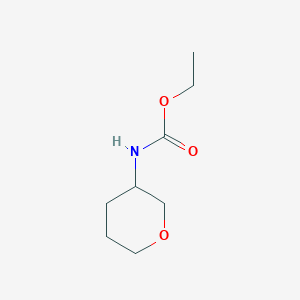
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
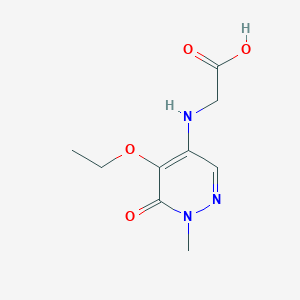

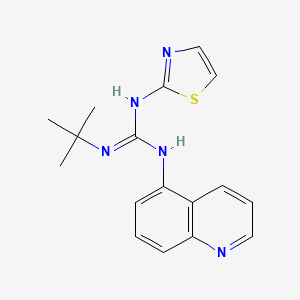
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)

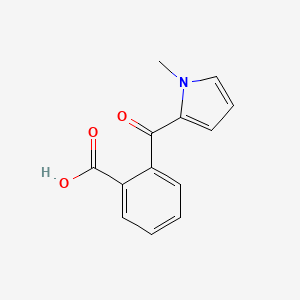
![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)


